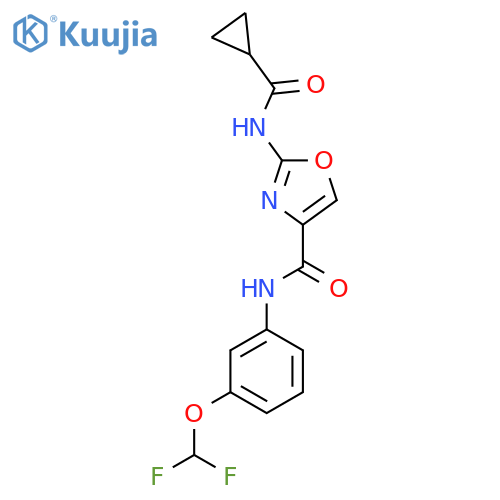

Cas no 1396872-74-4 (2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide)

2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide

- VU0536060-1

- F6196-0495

- 2-(cyclopropanecarbonylamino)-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide

- 2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide

- 2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide

- AKOS024537566

- 1396872-74-4

-

- インチ: 1S/C15H13F2N3O4/c16-14(17)24-10-3-1-2-9(6-10)18-13(22)11-7-23-15(19-11)20-12(21)8-4-5-8/h1-3,6-8,14H,4-5H2,(H,18,22)(H,19,20,21)

- InChIKey: CBZJUGDVJUZDJY-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC(=C1)NC(C1=COC(=N1)NC(C1CC1)=O)=O)F

計算された属性

- せいみつぶんしりょう: 337.08741223g/mol

- どういたいしつりょう: 337.08741223g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 476

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 93.5Ų

2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6196-0495-15mg |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-10μmol |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-10mg |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-2μmol |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-20μmol |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-5μmol |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-3mg |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-2mg |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-4mg |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6196-0495-1mg |

2-cyclopropaneamido-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

1396872-74-4 | 1mg |

$54.0 | 2023-09-09 |

2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide 関連文献

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamideに関する追加情報

Introduction to Compound with CAS No. 1396872-74-4 and Product Name: 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide

The compound with the CAS number 1396872-74-4 and the product name 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of both the cyclopropane and difluoromethoxy substituents in its molecular framework suggests a high degree of specificity, which is often exploited in the design of novel therapeutic agents.

The cyclopropane ring is a well-known pharmacophore that can enhance binding affinity and metabolic stability, making it a valuable component in drug development. In contrast, the difluoromethoxy group is recognized for its ability to improve pharmacokinetic properties, including bioavailability and resistance to metabolic degradation. When combined in a single molecule, these features make 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide a promising candidate for further investigation.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The 1,3-oxazole core is particularly interesting due to its presence in numerous bioactive molecules. Studies have demonstrated that oxazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of additional functional groups, such as the amido and carboxamide moieties in this compound, further expands its potential therapeutic applications.

The synthesis of 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal catalysis and flow chemistry, has been instrumental in improving the efficiency of these reactions. These methods not only enhance the scalability of production but also minimize waste generation, aligning with the principles of green chemistry.

In terms of biological evaluation, preliminary studies on 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide have shown encouraging results. In vitro assays have indicated potential activity against various targets, including enzymes and receptors involved in disease pathways. For instance, the compound has demonstrated interactions with kinases and transcription factors that are implicated in cancer progression. Additionally, its ability to modulate inflammatory responses suggests that it may have therapeutic value in conditions such as rheumatoid arthritis.

The structural features of this compound also make it an attractive scaffold for structure-based drug design. Computational modeling techniques have been employed to explore its binding interactions with biological targets at an atomic level. These studies provide valuable insights into how modifications can be made to enhance potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more efficiently.

One of the most compelling aspects of 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide is its potential for further derivatization. The presence of multiple reactive sites allows for the introduction of additional functional groups or modifications without compromising the core pharmacophore. This flexibility is crucial for developing a series of analogs with tailored properties for specific therapeutic applications. Such diversity-oriented synthesis (DOS) approaches are becoming increasingly popular in drug discovery due to their ability to generate novel molecular structures rapidly.

The development of new pharmaceuticals is often hindered by challenges related to bioavailability and toxicity. However, the design principles behind 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide address these concerns by incorporating features known to improve pharmacokinetic profiles. The cyclopropane ring enhances lipophilicity while maintaining metabolic stability, while the difluoromethoxy group contributes to selective binding and reduced off-target effects. These attributes are critical for ensuring that a drug candidate progresses successfully through clinical trials.

As research continues to evolve, so too will our understanding of how structural modifications influence biological activity. Advances in analytical techniques and high-throughput screening methods are enabling researchers to evaluate compounds more comprehensively than ever before. This wealth of data will be essential for guiding future synthetic efforts and optimizing lead candidates like 2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide.

In conclusion,2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3 oxazole -4-carboxamide (CAS No. 1396872 -74 -4) represents a significant contribution to pharmaceutical chemistry. Its unique structural features, including the [cyclopropane] ring and [difluoromethoxy] group, make it a promising candidate for further investigation. With ongoing research and development, this compound has the potential to address unmet medical needs across various therapeutic areas. p > article > response >

1396872-74-4 (2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide) 関連製品

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)

- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 1203569-29-2(2-Hydroxy-3-nitro-4-phenylpyridine)

- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 33282-42-7(4-(bromomethyl)oxetan-2-one)

- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)